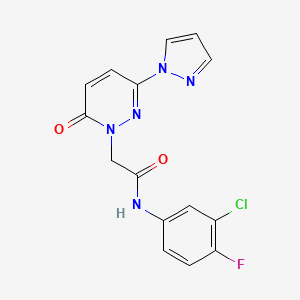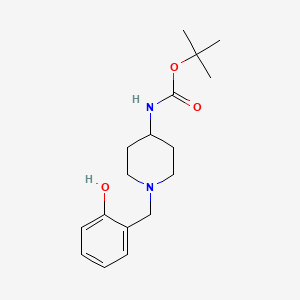
tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate” is a chemical compound . It is also known as "Carbamic acid, N-[1-[(2-hydroxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester" . The molecular formula of this compound is C17H26N2O3 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H26N2O3/c1-17(2,3)23-16(22)19-14-8-10-20(11-9-14)15-6-4-5-7-18-13-12-15/h4-7,14H,8-13H2,1-3H3,(H,19,22) . This code provides a way to encode the molecular structure using a textual string. The molecular weight of this compound is 306.4 .Physical and Chemical Properties Analysis
The physical form of “this compound” is a white to yellow solid . The storage temperature is 2-8°C .科学的研究の応用
Novel Synthesis Techniques
Research into tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate encompasses various synthesis techniques that contribute significantly to organic chemistry and pharmaceutical development. A standout example is the process development and pilot-plant synthesis of related compounds, demonstrating practical and scalable syntheses via efficient one-pot, two-step telescoped sequences from readily available materials. These methods provide an intermediate for the manufacture of inhibitors targeting specific proteins, showcasing the compound's relevance in drug development (Li et al., 2012).
Antioxidant and Anti-inflammatory Properties
Investigations into this compound and its derivatives have highlighted significant antioxidant and anti-inflammatory activities. For instance, studies on 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which share a structural similarity with the target compound, revealed potential as anti-inflammatory/analgesic agents and dual inhibitors of prostaglandin and leukotriene synthesis. These compounds have shown equipotent anti-inflammatory activities to well-known drugs, with reduced ulcerogenic effects, indicating their potential for clinical applications (Ikuta et al., 1987).
Photostabilization of Polymers
The photostabilizing properties of this compound derivatives have been explored, particularly in the context of cis-1,4-polybutadiene stabilization. Mixtures containing organic sulphides and hindered piperidines, including this compound derivatives, have been studied for their ability to protect polymers from UV-induced degradation. This research points towards applications in enhancing the longevity and performance of polymeric materials, highlighting the compound's utility beyond pharmaceuticals (Lucki et al., 1986).
Catalytic Activities
The compound and its derivatives have also been implicated in studies focusing on catalytic activities, such as in the synthesis of p38 MAP kinase inhibitors. This research is crucial for developing treatments for chronic inflammatory diseases, including rheumatoid arthritis and psoriasis. The intricate synthesis processes involved underscore the compound's importance in creating potent inhibitors that could lead to new therapeutic agents (Chung et al., 2006).
Safety and Hazards
The safety information for “tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate” indicates that it has the following hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
作用機序
Mode of Action
A related compound, referred to as “compound 44”, has been shown to exhibit strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria . It is suggested that the mechanism of antibacterial action involves the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential . Whether tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate shares a similar mode of action is yet to be confirmed.
Result of Action
As mentioned earlier, a related compound has been shown to exhibit bactericidal properties, suggesting potential antimicrobial activity . .
特性
IUPAC Name |
tert-butyl N-[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)12-13-6-4-5-7-15(13)20/h4-7,14,20H,8-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAHHZKKTYPMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
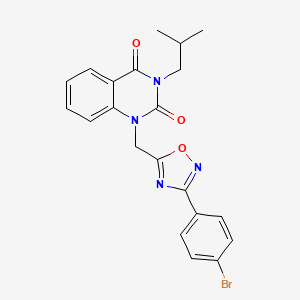
![(Z)-3-methyl-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2897032.png)
![N-isobutyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897033.png)
![6-(4-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2897035.png)

![N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-phenylbutanamide](/img/structure/B2897038.png)
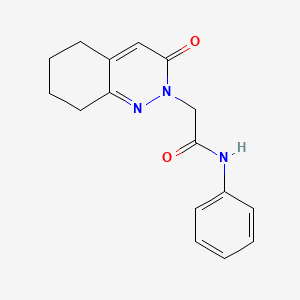
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2897041.png)
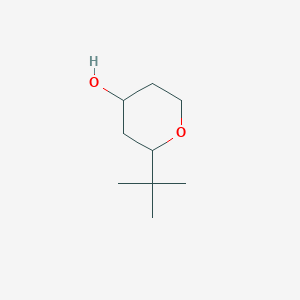
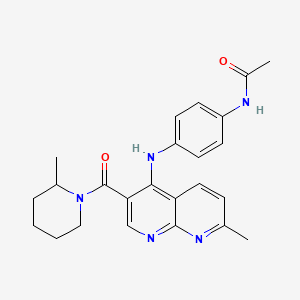
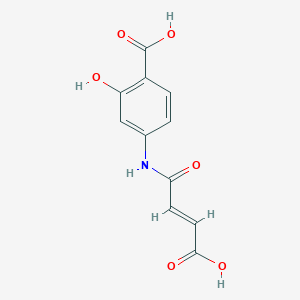
![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2897047.png)
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897048.png)
